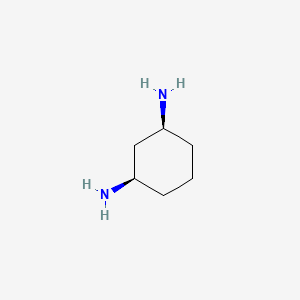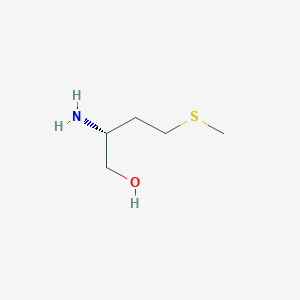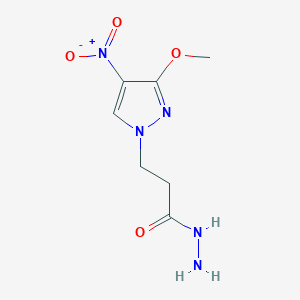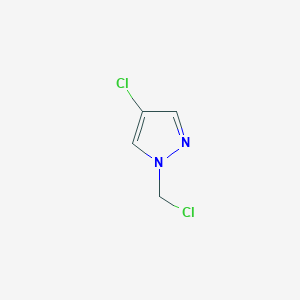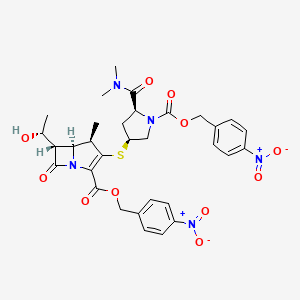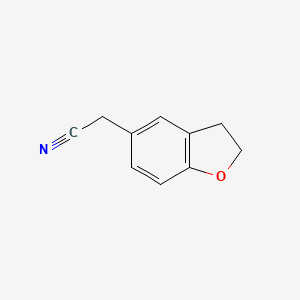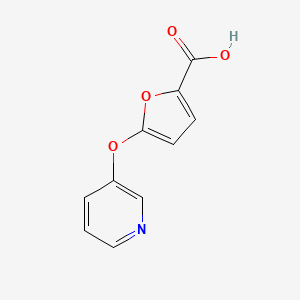
5-(3-Pyridinyloxy)-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Pyridinyloxy)-2-furoic acid” is a complex organic molecule that contains a pyridine ring and a furan ring, both of which are common structures in many organic compounds . The pyridine ring is attached to the furan ring via an ether linkage (the “O” in “Pyridinyloxy”), and the furan ring has a carboxylic acid group attached to it .
Molecular Structure Analysis
The molecular structure of “5-(3-Pyridinyloxy)-2-furoic acid” would be expected to be planar due to the presence of the aromatic pyridine and furan rings. The ether linkage provides some flexibility, allowing the molecule to adopt different conformations .Chemical Reactions Analysis
The chemical reactivity of “5-(3-Pyridinyloxy)-2-furoic acid” would be expected to be similar to that of other pyridine and furan derivatives. The pyridine ring is electron-deficient and can act as a base, while the furan ring is electron-rich and can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Pyridinyloxy)-2-furoic acid” would be expected to be similar to those of other pyridine and furan derivatives. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of the functional groups .Wissenschaftliche Forschungsanwendungen
-
Low Temperature Calorimetry
- This field involves the study of heat capacity and thermodynamic properties of substances at low temperatures .
- The compound 3-fluoro-5-(3-pyridinyloxy) benzenamine, which is structurally similar to 5-(3-Pyridinyloxy)-2-furoic acid, has been studied using low temperature calorimetry .
- The heat capacities of this compound were measured over the temperature region from (1.9 to 300) K, and the corresponding thermodynamic functions were consequently calculated on the basis of the heat capacity curve fitting .
- The results of this study can be used in the design and synthesis of new drugs as well as understanding their biological activities in vivo .
-
Chemical Building Blocks
- Methyl 5-(3-Pyridinyloxy)-2-furoate, another compound similar to 5-(3-Pyridinyloxy)-2-furoic acid, is used as a chemical building block .
- This compound is often used in the synthesis of other complex molecules, including pharmaceuticals .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- The outcomes of using this compound as a building block would also depend on the specific synthesis, but it can be used to create a wide variety of complex molecules .
Zukünftige Richtungen
The study of “5-(3-Pyridinyloxy)-2-furoic acid” and similar compounds could be a fruitful area of research, given the wide range of biological activities exhibited by pyridine and furan derivatives . Further studies could focus on the synthesis of this compound and its derivatives, as well as their potential applications in medicine or other fields.
Eigenschaften
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMSWYWSCYFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427622 |
Source


|
| Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Pyridinyloxy)-2-furoic acid | |
CAS RN |
852180-39-3 |
Source


|
| Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

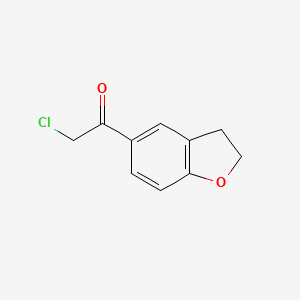
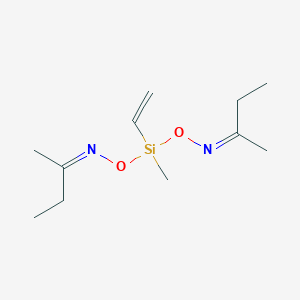
![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
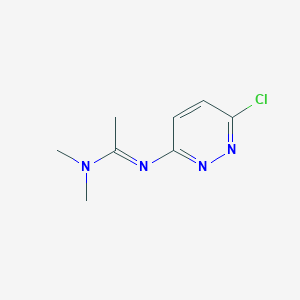
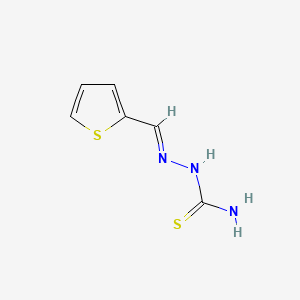
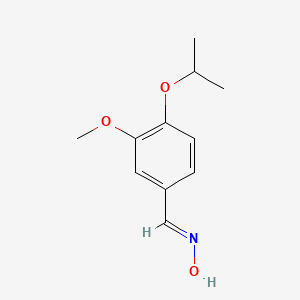
![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)
